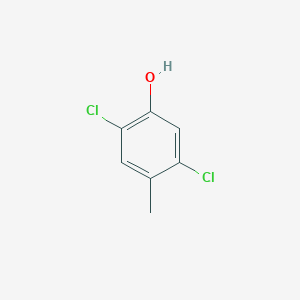
2,5-Dichloro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-methylphenol is a chemical compound with the molecular formula C7H6Cl2O . It is a colorless to white to yellow solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of gas chromatography as part of the Test Methods for Evaluating Solid Waste, Physical/Chemical Methods . Another method involves the bacterial degradation of chlorophenols and their derivatives . A third method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The degradation of 2,4,5-TCP involves the conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone (DiCBQ) by FADH2 . This is the first step in the degradation process .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.03 . It is a colorless to white to yellow solid or semi-solid or liquid . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Anaerobic Degradation of Phenolic Compounds
A study examined the anaerobic degradation of various phenolic compounds, including 2-chloro-5-methylphenol (a compound structurally similar to 2,5-Dichloro-4-methylphenol), using bench-scale hybrid up-flow anaerobic sludge blankets. The research focused on optimizing conditions such as hydraulic retention times and substrate to co-substrate ratios for efficient biodegradation. This process is significant for environmental remediation, specifically in treating wastewater containing hazardous phenolic compounds (Sreekanth et al., 2009).
Synthesis and Application
The compound 2,5-Dichloro-4-aminophenol, which can be derived from this compound, was synthesized under various conditions to optimize yield and process efficiency. The synthesis involved a series of chemical reactions starting from 1,4-dichlorobenzene and involved processes such as nitration and catalytic reduction. The research highlights the importance of this compound and its derivatives in chemical synthesis, offering a pathway to various applications in material science and chemistry (Xiao-l, 2015).
Detection and Monitoring in Environmental Samples
Research has been conducted to develop methods for detecting phenolic compounds, including those structurally similar to this compound, in environmental samples. Techniques like high-performance liquid chromatography (HPLC) and liquid-solid extraction have been optimized to monitor the presence and concentrations of these compounds in water and industrial effluents. This is crucial for environmental monitoring and ensuring the safety of water resources (Castillo et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
2,5-Dichloro-4-methylphenol (DCMP) primarily targets bacterial cells . It is used in the manufacture of dyes, drugs, pesticides, and other industrial products . The compound is highly toxic to living beings due to its carcinogenic, mutagenic, and cytotoxic properties .
Mode of Action
For instance, in bacterial degradation, enzymes such as CprA3 and CprA5 are involved in the dechlorination of highly chlorinated phenols .
Biochemical Pathways
DCMP affects several biochemical pathways. In bacteria, the metabolic pathways for degradation of chlorophenols have been studied . The first step in degradation involves conversion of 2,4,5-trichlorophenol (TCP) to 2,5-dichloro-p-benzoquinone (DiCBQ) by FADH2-dependent-2,4,5-TCP-4-monooxygenase .
Pharmacokinetics
It is known that dcmp is a persistent environmental pollutant , suggesting that it may have significant bioavailability and potential for bioaccumulation.
Result of Action
The result of DCMP’s action is the degradation of chlorophenols, which are persistent environmental pollutants . This degradation process is considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .
Action Environment
The action of DCMP is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria is considered an eco-friendly method of removing these pollutants from the environment . The efficiency of this process can be affected by various environmental conditions, such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2,5-Dichloro-4-methylphenol participates in biochemical reactions involving bacterial degradation. Bacteria such as Burkholderia phenoliruptrix AC1100 can utilize 2,4,5-trichlorophenol (TCP), converting it to 2,5-dichloro-p-benzoquinone (DiCBQ) in the first step of degradation . This process involves the enzyme FADH2-dependent-2,4,5-TCP-4-monooxygenase .
Cellular Effects
Chlorophenols, including this compound, are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with enzymes in bacterial degradation pathways. For instance, it is converted from 2,4,5-TCP to DiCBQ by the action of the enzyme FADH2-dependent-2,4,5-TCP-4-monooxygenase
Metabolic Pathways
This compound is involved in the metabolic pathways of bacterial degradation of chlorophenols
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGQFCETVDSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38946-60-0 |
Source


|
| Record name | 2,5-dichloro-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)

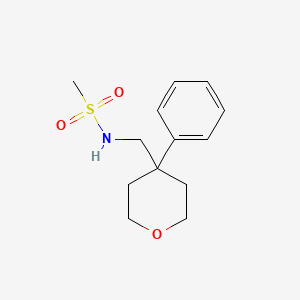
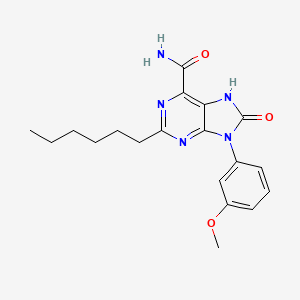
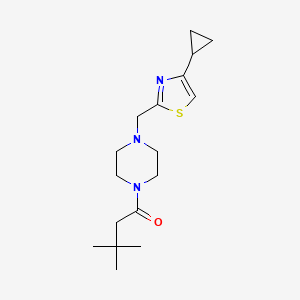
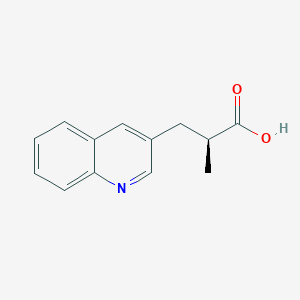
![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)